3,9-Dinitroperylene
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Overview
Description
3,9-Dinitroperylene is a nitroarene derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups attached to the perylene core at the 3 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dinitroperylene typically involves the nitration of perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the ability to control reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,9-Dinitroperylene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3,9-Diaminoperylene.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Scientific Research Applications
3,9-Dinitroperylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,9-Dinitroperylene involves its interaction with biological molecules, particularly through its nitro groups. These groups can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, leading to mutagenic and potentially carcinogenic effects . The compound’s ability to bind to specific receptors, such as the TCDD-receptor protein, also plays a role in its biological activity .
Comparison with Similar Compounds
- 1,6-Dinitroperylene
- 1,7-Dinitroperylene
- 3,10-Dinitroperylene
Comparison: 3,9-Dinitroperylene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological interactions. Compared to other dinitroperylene isomers, this compound exhibits distinct mutagenic properties and receptor binding affinities .
Properties
CAS No. |
91997-66-9 |
---|---|
Molecular Formula |
C20H10N2O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,9-dinitroperylene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-9-8-14-12-4-2-6-16-18(22(25)26)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H |
InChI Key |
SLLXUWWPNNVZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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